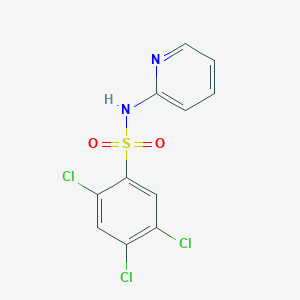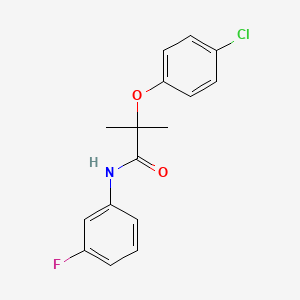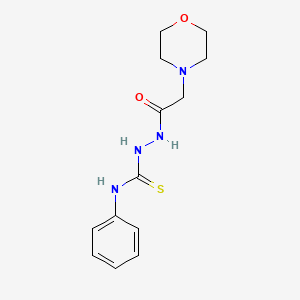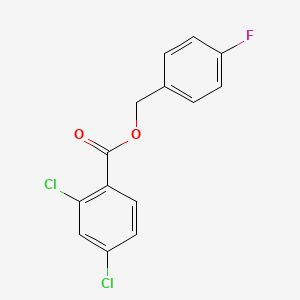![molecular formula C11H7F4NO2 B5846593 2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol](/img/structure/B5846593.png)
2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol, also known as YL-0919, is a novel compound that has attracted significant scientific attention due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol involves its ability to modulate various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol has a range of biochemical and physiological effects. It has been shown to reduce oxidative stress, inhibit neuroinflammation, and improve cognitive function. Additionally, it has been shown to have a protective effect on neurons and enhance the survival of dopaminergic neurons in the substantia nigra.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol in lab experiments include its high potency, low toxicity, and ability to cross the blood-brain barrier. However, its limitations include its limited solubility in water and the need for further studies to determine its long-term safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol. These include investigating its potential in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to determine its optimal dosage and administration route, as well as its potential interactions with other drugs. Finally, research is needed to determine its long-term safety and efficacy in humans.
Conclusion:
In conclusion, 2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol is a novel compound with significant potential in the treatment of various diseases, particularly neurodegenerative diseases. Its anti-inflammatory, antioxidant, and neuroprotective effects make it a promising candidate for future research. However, further studies are needed to determine its optimal dosage, administration route, and long-term safety and efficacy.
Synthesemethoden
The synthesis of 2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol involves the reaction of 4-hydroxybenzaldehyde with 3-(1,1,2,2-tetrafluoroethyl)-5-hydroxyisoxazole in the presence of a base catalyst. The resulting compound is then purified through recrystallization to obtain a white solid with a melting point of 223-225°C.
Wissenschaftliche Forschungsanwendungen
2-[3-(1,1,2,2-tetrafluoroethyl)-5-isoxazolyl]phenol has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. In addition, it has demonstrated potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[3-(1,1,2,2-tetrafluoroethyl)-1,2-oxazol-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO2/c12-10(13)11(14,15)9-5-8(18-16-9)6-3-1-2-4-7(6)17/h1-5,10,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHVUQDAMSYBLMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)C(C(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-({[(phenylacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5846547.png)
![N-(2,4-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5846557.png)

![3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5846571.png)




![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5846619.png)
![2-{[4-(isopropylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5846620.png)

![2-[(3-cyclohexylpropanoyl)amino]benzamide](/img/structure/B5846635.png)